REACTION_CXSMILES
|
[C:1]([C:3](=[N:9]O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].CCCCCCC.II>C(O)(=O)C.CCOC(C)=O.[Pt]>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([NH2:9])[C:1]#[N:2])[CH3:8]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenate under 40 psi H2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Carefully filtered the spent catalyst
|
Type
|
WASH
|
Details
|
rinse with HOAc/EtOAc
|
Type
|
CUSTOM
|
Details
|
to dry out
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo on a rotovapor to an oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 141.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3](=[N:9]O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].CCCCCCC.II>C(O)(=O)C.CCOC(C)=O.[Pt]>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([NH2:9])[C:1]#[N:2])[CH3:8]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenate under 40 psi H2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Carefully filtered the spent catalyst
|
Type
|
WASH
|
Details
|
rinse with HOAc/EtOAc
|
Type
|
CUSTOM
|
Details
|
to dry out
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo on a rotovapor to an oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 141.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |